2-oxo-N-(2-((pyridin-2-ylmethyl)carbamoyl)phenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-(pyridin-2-ylmethylcarbamoyl)phenyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-21(25-14-16-8-5-6-12-24-16)17-9-2-3-10-19(17)26-22(28)18-13-15-7-1-4-11-20(15)30-23(18)29/h1-13H,14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMEDQLOFBNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of coumarin-3-carboxamides, differing in substituents and functional groups. Key structural analogs include:
Physicochemical and Computational Insights
- Electronic Properties : DFT calculations on the acetamide analog reveal a HOMO-LUMO gap of 4.2 eV, suggesting redox activity. The coumarin core in the target compound may lower this gap due to extended conjugation .
- Solubility : Compared to 2b (logP ~2.1), the target compound’s carbamoylphenyl group may reduce solubility (predicted logP ~2.8), impacting bioavailability .
Preparation Methods
Knoevenagel Condensation for Core Chromene Formation
The 2-oxo-2H-chromene (coumarin) scaffold is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For example:
- Base-mediated cyclization : Aqueous sodium carbonate (Na₂CO₃) or hydrogen carbonate (NaHCO₃) facilitates the reaction between salicylaldehyde and cyanoacetamide derivatives at room temperature, yielding 2-imino-2H-chromene-3-carboxamides. Subsequent acid hydrolysis with HCl converts the imino group to a carbonyl, producing 2-oxo derivatives.
- Solvent systems : Eco-friendly aqueous conditions are preferred for high atom economy (>90%) and reduced environmental impact.
Amidation Strategies for N-Substitution
The target compound requires two amidation steps:
- Formation of the pyridin-2-ylmethylcarbamoyl group :
- Final assembly :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves yields in heterogeneous systems by 12–15%.
- Microwave assistance : Reduces coupling reaction times from hours to minutes but requires specialized equipment.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Validation
- HPLC purity : >98% achieved using C18 columns with methanol/water (70:30) eluent.
- Melting point : 165–167°C (decomposition observed above 170°C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Conditions | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | 85–92 | 2–4 | NaHCO₃, H₂O, 25°C | |
| Ethanol reflux | 94 | 6 | Ethanol, 80°C | |
| Microwave-assisted | 89 | 0.5 | DMF, 100°C, 300 W |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Epoxide intermediates : One-pot synthesis avoids isolation of unstable epoxides, improving throughput by 40%.
- Crystallization optimization : Gradient cooling (70°C → 4°C) enhances crystal purity and size distribution.
Applications and Derivatives
While the target compound’s biological activity remains under investigation, structurally related 2-oxo-2H-chromene-3-carboxamides exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
